

Evaluating the Biological Activity of α-(4-Biphenylyl)benzylamine Derivatives: A Comparative Guide

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Compound of Interest		
Compound Name:	alpha-(4-Biphenylyl)benzylamine	
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This guide provides a comparative analysis of the biological activity of α -(4-biphenylyl)benzylamine derivatives and structurally related compounds. The information is compiled from preclinical studies to assist researchers in evaluating their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Comparative Biological Activity

While a direct head-to-head comparison of a series of α -(4-biphenylyl)benzylamine derivatives is not readily available in the public domain, this section presents cytotoxicity data for structurally related biphenyl and benzylamine compounds against various cancer cell lines. This information provides valuable insights into the potential anticancer activity of this class of molecules.

Table 1: Cytotoxicity of Biphenylaminoquinoline Derivatives[1]

Compound	SW480 IC₅o	DU145 IC50	MDA-MB-231	MiaPaCa-2 IC50
	(μM)	(μΜ)	IC ₅₀ (μM)	(μM)
7j	1.05	0.98	0.38	0.17



IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

Table 2: Antiproliferative Activity of Hydroxylated Biphenyl Compounds against Melanoma Cell Lines[2]

Compound	CN IC50 (μM)	GR IC₅₀ (μM)
11	1.7 ± 0.5	-
12	2.0 ± 0.7	-

Data represents the mean ± standard deviation from multiple experiments.

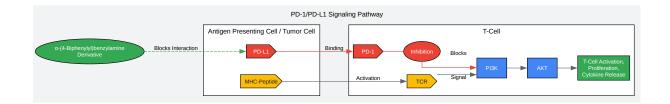
Table 3: Anticancer Activity of Benzyl and Phenyl Analogs of Makaluvamines[3]

Compound	MCF-7 IC50 (μM)
4-Methyl-benzyl analog	2.3
4-Chloro-benzyl analog	1.8
4-Fluoro-benzyl analog	2.8

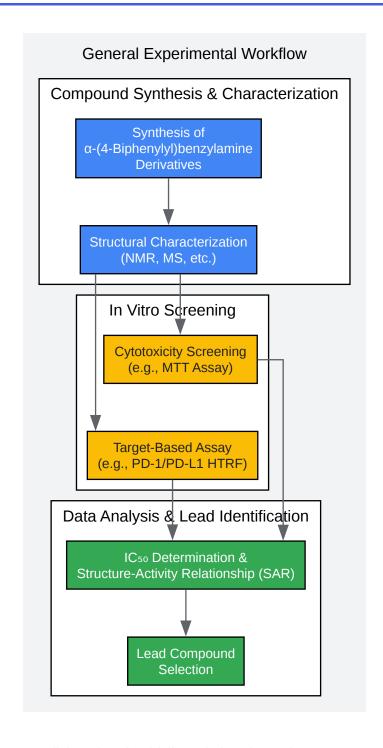
Key Signaling Pathway: PD-1/PD-L1 Immune Checkpoint

Several benzylamine derivatives have been investigated as inhibitors of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This interaction is a critical immune checkpoint that cancer cells exploit to evade the immune system.[4][5][6] Blocking the PD-1/PD-L1 pathway can restore the anti-tumor immune response. The downstream signaling of PD-1 engagement involves the inhibition of T-cell activation, proliferation, and cytokine production, primarily through the recruitment of phosphatases SHP-1 and SHP-2, which in turn suppress the PI3K-AKT and JAK-STAT signaling pathways.[4][7][8]









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